
2-Bromo-4-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound "2-Bromo-4-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" is associated with a range of research areas, particularly in the field of organic synthesis and material science. A notable study in this context is the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents. The study involves a complex synthesis pathway starting with 2-(4-bromo phenyl) methyl cyanide, leading to various intermediates, and finally to azetidine derivatives. These compounds are characterized for their antimicrobial activity, showcasing the compound's relevance in synthesizing biologically active molecules (Doraswamy & Ramana, 2013).
Material Science and Nanotechnology
In material science and nanotechnology, the compound is involved in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties. A study utilized three-coordinate complexes, including (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium, to initiate Suzuki-Miyaura chain growth polymerization. The resultant heterodisubstituted polyfluorenes were used to create stable nanoparticles with bright fluorescence emission, highlighting the compound's utility in developing materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Organic Chemistry and Reaction Mechanisms
The compound's relevance extends to understanding reaction mechanisms in organic chemistry. A study investigated the lithium-bromine exchange reactions of aryl bromides, including 1-bromo-4-tert-butylbenzene, in various solvent systems. The research provides insights into the influence of solvent composition on the outcomes of these reactions, offering valuable information on the reactivity and stability of related compounds (Bailey, Luderer, & Jordan, 2006).
Liquid Crystal Polymers
The compound is also involved in the synthesis of wholly aromatic liquid crystal polyesters with rigid and rodlike structures. These polyesters, synthesized from bromo and phenyl substituted monomers, exhibit thermotropic liquid crystalline behavior. Their thermal properties were analyzed using various techniques, demonstrating the compound's role in developing advanced polymeric materials (Da, 2002).
properties
IUPAC Name |
4-[(2-bromo-4-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJHLVOGBVKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








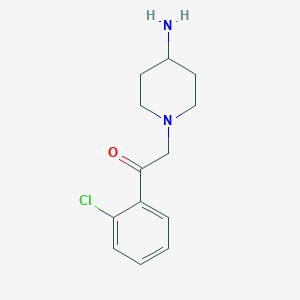
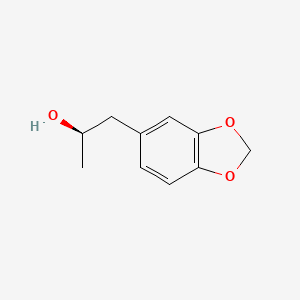
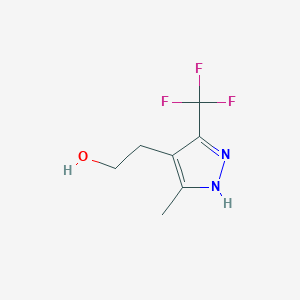
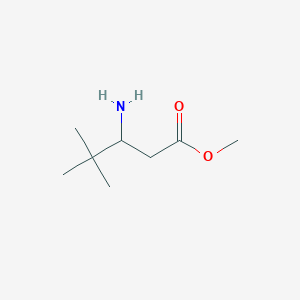

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
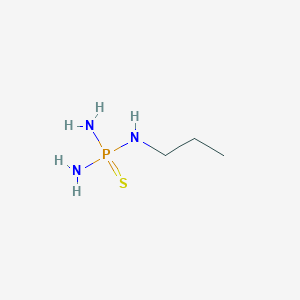
![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)
